Cas no 1976629-24-9 (5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid)

5-(2-Methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid is a functionalized triazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure features a 1,2,3-triazole core substituted with methoxyethyl and methoxypropyl groups, along with a carboxylic acid moiety, enhancing its versatility as a building block. The presence of polar methoxy and carboxyl groups improves solubility in common organic solvents, facilitating further derivatization. This compound may serve as a key intermediate in the development of bioactive molecules, particularly in the synthesis of triazole-based pharmaceuticals or agrochemicals. Its well-defined structure and reactive sites make it suitable for click chemistry applications or as a scaffold for heterocyclic modifications.
5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid structure
1976629-24-9 structure
Product Name:5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1976629-24-9
MF:C10H17N3O4
MW:243.259682416916
CID:5767535
PubChem ID:102645884
Update Time:2025-10-28

5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1593115
    • 1976629-24-9
    • Inchi: 1S/C10H17N3O4/c1-16-6-3-5-13-8(4-7-17-2)9(10(14)15)11-12-13/h3-7H2,1-2H3,(H,14,15)
    • InChI Key: ONPRSIFYHPAJQL-UHFFFAOYSA-N
    • SMILES: O(C)CCCN1C(=C(C(=O)O)N=N1)CCOC

Computed Properties

  • Exact Mass: 243.12190603g/mol
  • Monoisotopic Mass: 243.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 86.5Ų

5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid Related Literature

Additional information on 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid

Recent Advances in the Study of 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1976629-24-9)

The compound 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1976629-24-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the role of this triazole derivative as a versatile scaffold in medicinal chemistry. The presence of the triazole ring, coupled with methoxyethyl and methoxypropyl substituents, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Researchers have successfully synthesized this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used click chemistry approach, with high yield and purity.

In vitro studies have demonstrated that 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits promising inhibitory activity against several enzymes implicated in inflammatory and oncogenic pathways. Notably, it has shown selective inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the low micromolar range, suggesting its potential as a lead compound for developing novel anti-inflammatory agents.

Further investigations into the structure-activity relationship (SAR) of this compound have revealed that the methoxyethyl and methoxypropyl groups play a critical role in enhancing binding affinity to target proteins. Molecular docking studies have provided insights into the binding mode of this compound within the active site of COX-2, highlighting key interactions with amino acid residues that contribute to its inhibitory activity.

Beyond its anti-inflammatory potential, preliminary studies have explored the anticancer properties of this triazole derivative. It has been found to induce apoptosis in certain cancer cell lines, possibly through modulation of reactive oxygen species (ROS) levels and activation of pro-apoptotic signaling pathways. These findings warrant further investigation in animal models to validate its efficacy and safety profile.

The compound's chemical stability and compatibility with various formulation strategies have also been investigated. Recent work has focused on developing prodrug derivatives and nanoformulations to enhance its bioavailability and targeted delivery. These advancements could significantly improve its therapeutic potential and pave the way for clinical translation.

In conclusion, 5-(2-methoxyethyl)-1-(3-methoxypropyl)-1H-1,2,3-triazole-4-carboxylic acid represents a promising scaffold in medicinal chemistry with diverse biological activities. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for potential therapeutic applications. Future studies should focus on in vivo efficacy, toxicity profiling, and the development of more potent analogs based on this chemical framework.

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